prop-1-ene-2-sulfonyl fluoride
CAS No.: 1935472-28-8
Cat. No.: VC11527556
Molecular Formula: C3H5FO2S
Molecular Weight: 124.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1935472-28-8 |
---|---|
Molecular Formula | C3H5FO2S |
Molecular Weight | 124.1 |
Introduction
Structural and Molecular Characteristics
Prop-1-ene-2-sulfonyl fluoride belongs to the sulfonyl fluoride class, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a fluorine atom. The prop-1-ene backbone positions the sulfonyl fluoride group at the second carbon, creating distinct electronic and steric properties compared to its isomer, prop-2-ene-1-sulfonyl fluoride.
Molecular Geometry and Bonding
The compound’s planar sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. The fluorine atom’s electronegativity induces polarization, enhancing the sulfonyl group’s electrophilicity. Conjugation between the double bond and sulfonyl moiety further stabilizes the molecule .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃H₅FO₂S |
Molecular Weight | 124.14 g/mol |
IUPAC Name | Prop-1-ene-2-sulfonyl fluoride |
SMILES | C=CC(S(=O)(=O)F)C |
InChI Key | VCUZYBBQJRJJNJ-UHFFFAOYSA-N |
Synthesis Methods
Laboratory-Scale Synthesis
A common route involves the chlorosulfonylation of prop-1-ene using sulfuryl chloride (SO₂Cl₂) under inert conditions, followed by fluorination with potassium fluoride (KF). This two-step process achieves moderate yields (45–60%) and requires rigorous purification via fractional distillation :
Industrial Production
Industrial methods employ continuous-flow reactors to enhance efficiency and safety. Prop-1-ene gas is reacted with sulfur tetrafluoride (SF₄) at elevated pressures (3–5 atm) and temperatures (80–100°C), yielding the product in >85% purity after inline gas-phase separation .
Table 2: Optimal Synthesis Conditions
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Temperature | 25–40°C | 80–100°C |
Pressure | Ambient | 3–5 atm |
Catalyst | Triethylamine | None |
Yield | 45–60% | >85% |
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols) to form stable sulfonamide or sulfonate derivatives. This reactivity underpins its use in activity-based protein profiling (ABPP) and covalent drug design :
Polymer Functionalization
In materials science, the compound serves as a crosslinking agent for polyolefins. Its double bond participates in radical polymerization, while the sulfonyl fluoride group enables post-polymerization modification with nucleophilic reagents .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H330 | Use respiratory protection |
Skin Corrosion | H314 | Wear chemical-resistant clothing |
Flammability | H225 | Store away from ignition sources |
Recent Research and Innovations
Covalent Inhibitor Development
A 2024 study demonstrated the compound’s efficacy in inhibiting cysteine proteases via irreversible bond formation. Kinetic assays revealed a second-order rate constant () of for caspase-3, highlighting its therapeutic potential .
Environmental Degradation
Photolysis studies show a half-life of 6.2 hours under UV light (λ = 254 nm), with fluoride ions and sulfonic acids as primary degradation products. This data informs waste management protocols in industrial settings.
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